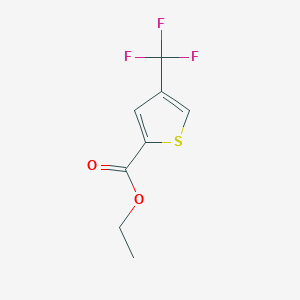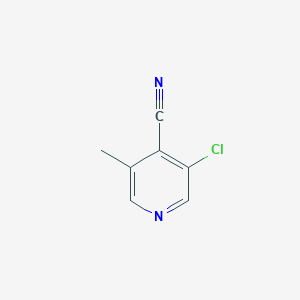
3-Chloro-5-methylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methylisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of isonicotinonitrile, where the hydrogen atoms at the 3rd and 5th positions of the pyridine ring are substituted by a chlorine atom and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylisonicotinonitrile typically involves the chlorination of 5-methylisonicotinonitrile. One common method is the direct chlorination using chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in a solvent like dichloromethane. The reaction mixture is then subjected to distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylisonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 3-amino-5-methylisonicotinonitrile.
Oxidation: Formation of 3-chloro-5-methylisonicotinic acid.
Reduction: Formation of 3-chloro-5-methylisonicotinamide.
Scientific Research Applications
3-Chloro-5-methylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting bacterial enzymes, thereby preventing the growth and proliferation of bacteria. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloroisonicotinonitrile: Lacks the methyl group at the 5th position.
5-Methylisonicotinonitrile: Lacks the chlorine atom at the 3rd position.
3-Methylisonicotinonitrile: Lacks the chlorine atom and has a methyl group at the 3rd position instead.
Uniqueness
3-Chloro-5-methylisonicotinonitrile is unique due to the presence of both chlorine and methyl substituents on the pyridine ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-chloro-5-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,1H3 |
InChI Key |
BJPKMMYHJVQXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


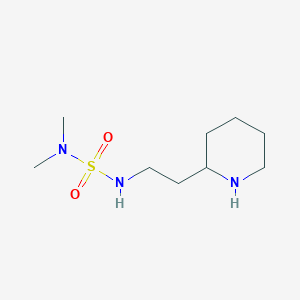
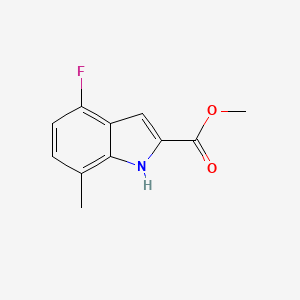
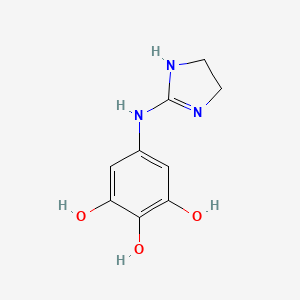
![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
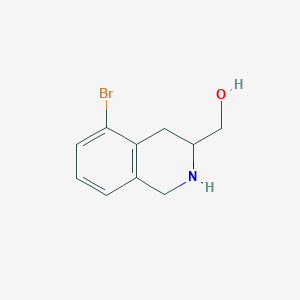
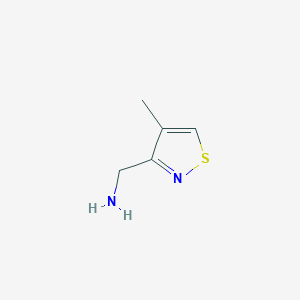
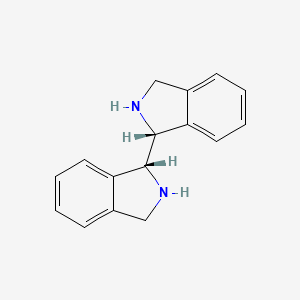
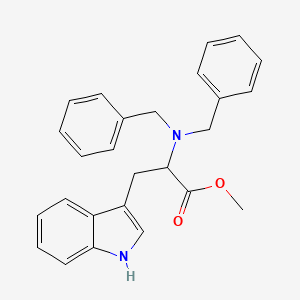
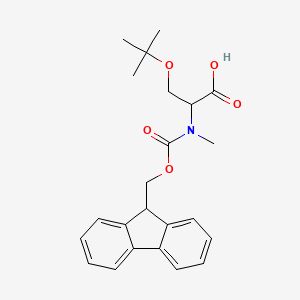
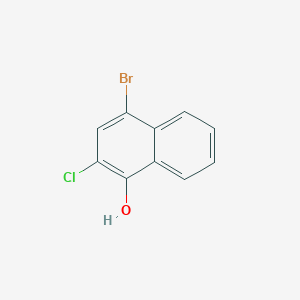
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
